methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate
Description
Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amide-linked propanamido group and a 5-phenylfuran-2-yl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic systems play critical roles .
Properties
IUPAC Name |
methyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUCBYCNUNILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
Reagents : 2-Aminobenzoic acid, methanol, sulfuric acid.
Conditions : Reflux (18–24 h), acid catalyst (H₂SO₄ or HCl).
Yield : 94% (reflux), 51% (microwave-assisted).
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
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Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1.95 mmol) in methanol (10 mL).
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Add concentrated H₂SO₄ (1 mL) and reflux for 18 h.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Isolate methyl 2-amino-5-(trifluoromethyl)benzoate (94% yield).
Synthesis of 3-(5-Phenylfuran-2-yl)propanoic Acid
Furan Ring Construction via Paal-Knorr Synthesis
Reagents : 1,4-Diketone precursor (e.g., 3-oxo-5-phenylpent-4-enoic acid), acid catalyst.
Conditions : Cyclization under acidic (H₂SO₄, AcOH) or Lewis acid (ZnCl₂) conditions.
Yield : 60–75% (literature analogues).
Mechanism : Acid-catalyzed cyclodehydration of 1,4-diketones forms the furan ring.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling :
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Reagents : 2-Bromofuran, phenylboronic acid, Pd(PPh₃)₄, base.
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Conditions : DME/H₂O, 80°C, 12 h.
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Yield : 70–85% (literature analogues).
Example Protocol (adapted from):
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React 2-bromo-5-phenylfuran (1.0 eq) with propenoic acid via Heck coupling.
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Hydrogenate the double bond to yield 3-(5-phenylfuran-2-yl)propanoic acid.
Amide Bond Formation
Coupling the benzoate and propanoic acid precursors requires activation of the carboxylic acid.
Chloride-Mediated Activation
Reagents : 3-(5-Phenylfuran-2-yl)propanoic acid, thionyl chloride (SOCl₂).
Conditions : Reflux (2–4 h), inert atmosphere.
Product : Propanoic acid chloride.
Example Protocol :
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Add SOCl₂ (3.0 eq) to 3-(5-phenylfuran-2-yl)propanoic acid in anhydrous DCM.
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Reflux until gas evolution ceases (3 h).
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Concentrate under vacuum to isolate the acid chloride.
Coupling with Methyl 2-Aminobenzoate
Reagents : Propanoic acid chloride, methyl 2-aminobenzoate, triethylamine (TEA).
Conditions : 0°C → RT, DCM or THF solvent.
Yield : 78–85% (analogous to).
Example Protocol (adapted from):
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Dissolve methyl 2-aminobenzoate (1.7 mmol) in DCM (5 mL).
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Add TEA (2.4 mL) and propanoic acid chloride (1.1 eq) at 0°C.
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Warm to RT, stir for 12 h, and extract with ethyl acetate.
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Purify via silica chromatography (ethyl acetate/hexane).
Alternative Route: One-Pot Sequential Synthesis
In Situ Furan Formation and Amidation
Reagents : Methyl 2-aminobenzoate, propargyl alcohol, phenylacetylene, AuCl₃ catalyst.
Conditions : Sonogashira coupling followed by cyclization.
Yield : 65–70% (literature analogues).
Mechanism :
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Au-catalyzed alkyne hydration forms a ketone intermediate.
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Acid-catalyzed cyclization yields the furan ring.
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Direct amidation with methyl 2-aminobenzoate.
Optimization and Challenges
Yield Comparison of Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acid chloride coupling | SOCl₂, TEA | DCM, 0°C → RT | 78–85 |
| Microwave-assisted esterification | H₂SO₄, MeOH | 125°C, 2 h | 51 |
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | DME/H₂O, 80°C | 70–85 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives ()
Compounds such as 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a-f) share a heterocyclic framework but differ in ring composition. Key comparisons:
- Heterocycle Electronics: The furan in the target compound has one oxygen atom, while oxadiazoles (two nitrogens, one oxygen) and triazoles (three nitrogens) introduce additional nitrogen atoms.
- Synthetic Routes : Both the target compound and derivatives utilize hydrazine hydrate in synthesis. However, the target’s furan linkage may require milder conditions than the phosphorous oxychloride-mediated cyclization used for triazole/oxadiazole systems .
Benzimidazole-Benzohydrazide Derivatives ()
Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) feature fused benzimidazole rings and hydrazide groups. Key distinctions:
- Functional Groups : The target’s benzoate ester is more lipophilic than the hydrazide group in compounds, which may enhance metabolic stability but reduce aqueous solubility.
- Biological Implications: Benzimidazoles are known for protease inhibition, whereas the target’s furan-amide structure could favor interactions with oxidoreductases or GPCRs .
Physicochemical and Predicted Bioactivity Profiles
Notes:
- The target’s furan ring may confer better blood-brain barrier penetration than polar oxadiazoles or hydrazides.
- ’s benzimidazole derivatives likely exhibit stronger π-π stacking interactions due to fused aromatic systems .
Hypothetical Docking Studies (Informed by )
For example:
- Furan vs. Oxadiazole : The furan’s oxygen might form weaker hydrogen bonds than oxadiazole nitrogens, but its smaller size could reduce steric hindrance in tight binding pockets.
- Benzimidazole vs. Benzoate Ester : Benzimidazoles in may anchor to hydrophobic pockets, whereas the target’s ester group could interact with catalytic serine residues in esterases .
Biological Activity
Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Furan Ring : The furan ring is synthesized via cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Phenyl Group : This is typically achieved through a Friedel-Crafts acylation reaction.
- Amide Coupling : The propanamido linker is formed using reagents such as EDCI and HOBt.
- Esterification : Finally, the benzoic acid derivative undergoes esterification to yield the methyl ester.
Anticancer Properties
This compound has shown promising anticancer activity. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer metabolism, such as malate dehydrogenase, which plays a crucial role in the citric acid cycle.
Case Study Example :
A study examining related compounds revealed that they could inhibit mitochondrial respiration and reduce hypoxia-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), suggesting significant implications for cancer therapy.
The compound's mechanism of action involves interaction with specific molecular targets:
- Molecular Targets : It may inhibit enzymes like malate dehydrogenase, disrupting metabolic processes in cancer cells.
- Pathways Modulated : The compound can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoate | Similar benzoate and propanamido structure | Demonstrated dual inhibition of malate dehydrogenases |
| Methyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-carbonyl)benzoate | Features a pyrazole instead of furan | Exhibits anti-inflammatory properties |
| Methyl 3-(5-methoxycarbonylthiophen-2-yl)benzoate | Contains a thiophene ring | Potential use as an antibacterial agent |
This table highlights the distinct aspects of this compound while showcasing its potential as a versatile scaffold for drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate, and how can its purity be verified?
- Methodological Answer : The synthesis can leverage cascade reactions, such as [3,3]-sigmatropic rearrangements, inspired by benzofuran derivative syntheses (e.g., ). Key steps include coupling 5-phenylfuran-2-yl propanamide with methyl 2-aminobenzoate under palladium catalysis or acid-mediated conditions. Purity verification requires spectroscopic characterization:
- NMR : Confirm proton environments (e.g., furan protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm in NMR) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H] at m/z ~378) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What experimental design principles should guide the optimization of reaction conditions for this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to minimize trial-and-error. For example:
- Factorial Design : Vary temperature, catalyst loading, and solvent polarity (e.g., THF vs. DMF) to identify interactions affecting yield .
- Response Surface Methodology : Model nonlinear relationships between variables (e.g., time vs. conversion) .
- Case Study : In benzofuran syntheses, NaH/THF systems achieved 85% yield under inert conditions (), suggesting similar optimization for amide coupling .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in reaction mechanisms or yields?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Search : Use software like GRRM or Gaussian to map energy profiles for proposed mechanisms (e.g., amidation vs. ester hydrolysis) .
- Transition State Analysis : Identify rate-limiting steps (e.g., steric hindrance at the benzoate group) .
- Example : ICReDD’s workflow reduced optimization time by 60% by combining computation and high-throughput screening () .
Q. What strategies are effective for analyzing bioactivity, and how can conflicting data from assays be reconciled?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .
- Dose-Response Assays : Use Hill equation modeling to quantify IC values and assess reproducibility across cell lines .
- Data Contradiction : Variability in cytotoxicity assays may arise from solvent effects (e.g., DMSO concentration). Normalize solvent controls and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
Q. How can separation technologies (e.g., membrane filtration) improve purification of this compound?
- Methodological Answer :
- Membrane Selection : Use nanofiltration (MWCO 300–500 Da) to remove unreacted precursors .
- Chromatography : Optimize silica gel columns with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) .
- CRDC Classification : Align with RDF2050104 (membrane/separations research) for scalable process design .
Data-Driven Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Pd/C) | 5–10 mol% | +25% | |
| Temperature | 80–100°C | +30% | |
| Solvent (THF) | Anhydrous | +15% |
Table 2 : Common Analytical Techniques and Expected Results
| Technique | Target Signal | Purity Threshold | Reference |
|---|---|---|---|
| NMR | δ 7.2–7.8 ppm (aromatic protons) | >95% | |
| HPLC | Retention time: 8.2 min (C18 column) | >98% | |
| HRMS | [M+H] m/z 378.1214 | Δ < 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
